molecular formula C26H23NO4 B8257081 (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid

(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B8257081
M. Wt: 413.5 g/mol
InChI Key: ZCRFRBRGTNYAKX-VWNXMTODSA-N
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Description

The compound (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid (CAS: 2094028-78-9) is a pyrrolidine derivative featuring a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, a phenyl substituent at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.47 g/mol . The stereochemistry at positions 2 and 3 (R,R configuration) is critical for its interactions in chiral environments, such as enzyme binding pockets. This compound is typically stored at 2–8°C under dry conditions to preserve stability, reflecting the sensitivity of the Fmoc group to hydrolysis and degradation .

Properties

IUPAC Name

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFRBRGTNYAKX-VWNXMTODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H23NO4
  • Molecular Weight : 421.4 g/mol
  • IUPAC Name : (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Structure

The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its stability and reactivity in biological systems. The presence of the phenyl group contributes to its hydrophobic characteristics, potentially influencing its interaction with biological membranes.

1. Antioxidant Properties

Recent studies have indicated that compounds similar to (2R,3R)-1 exhibit antioxidant activity. This property is crucial for reducing oxidative stress in cells, which is linked to various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Research has shown that derivatives of fluoren-9-amines can act as antagonists at the NMDA receptor, which plays a significant role in excitatory neurotransmission and is implicated in conditions such as Alzheimer's disease. The compound showed selective inhibition of butyrylcholinesterase (BChE), which is relevant for Alzheimer's treatment strategies aimed at enhancing cholinergic signaling .

3. Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported as low as 2.5 μg/ml without cytotoxicity towards human cell lines . This suggests potential therapeutic applications in treating infections.

4. Cytotoxicity Profiles

Initial assessments of cytotoxicity indicate a favorable profile for the compound when tested against various cancer cell lines, including HCT116 and GM637. These studies are essential for understanding the therapeutic window and safety profile of the compound in future clinical applications .

The biological activity of (2R,3R)-1 can be attributed to its ability to interact with specific receptors and enzymes:

  • NMDA Receptor Antagonism : By inhibiting NMDA receptors, the compound may reduce excitotoxicity associated with neurodegeneration.
  • Cholinesterase Inhibition : Selective inhibition of BChE can enhance acetylcholine levels, improving cognitive function in models of Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantExhibits significant antioxidant properties
NeuroprotectiveNMDA receptor antagonism; BChE inhibition
AntimicrobialMIC = 2.5 μg/ml against M. tuberculosis
CytotoxicityLow cytotoxicity in HCT116 and GM637 cells

Notable Research Studies

  • Alzheimer's Disease Models : A study synthesized multiple fluoren-9-amines and evaluated their effects on cholinesterase activity and NMDA receptor modulation, demonstrating promising neuroprotective effects .
  • Antitubercular Activity : Another research group explored various synthetic pathways to develop derivatives with potent antitubercular activity, highlighting the importance of structural modifications for enhancing efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (2R,3S) Configuration

For example, stereochemistry influences binding affinity to chiral targets like enzymes or receptors. The (R,R) configuration may optimize interactions in antiparasitic applications, as seen in analogous pyrrolidine inhibitors of Toxoplasma gondii phenylalanine tRNA synthetase .

Substituent Variations

Propyl vs. Phenyl Substituents
  • rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propylpyrrolidine-3-carboxylic acid (): Substituent: Propyl group at position 4. Molecular Weight: Not explicitly stated, but estimated ~380–400 g/mol.
Bromophenyl Substituents
  • (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid (CAS: 2580096-21-3, ): Substituent: 3-Bromophenyl at position 5. Molecular Formula: C₂₆H₂₂BrNO₄. Properties: Bromine introduces steric bulk and electronic effects (e.g., enhanced electrophilicity), making the compound suitable for cross-coupling reactions in synthesis. However, the higher molecular weight (~441.51 g/mol) may reduce solubility compared to the target compound .
Dimethyl Substituents
  • (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS: 1982344-79-5, ): Substituent: 3,3-Dimethyl groups on the pyrrolidine ring. Molecular Weight: 365.42 g/mol. The absence of an aromatic substituent simplifies the structure but may reduce target specificity .

Simplified Analogs: Absence of Aromatic Groups

  • (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS: 193693-65-1, ): Substituent: No aromatic groups; simpler pyrrolidine backbone. Molecular Weight: 337.37 g/mol. Properties: Lower molecular weight improves solubility but diminishes hydrophobic interactions critical for binding to aromatic-rich enzyme pockets. This compound may serve as a intermediate in peptide synthesis rather than a bioactive agent .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Target: (2R,3R)-1-(Fmoc)-2-phenylpyrrolidine-3-carboxylic acid Phenyl (C2), COOH (C3) C₂₆H₂₃NO₄ 413.47 High aromaticity, chiral specificity, moderate solubility
(2S,5S)-1-(Fmoc)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid 3-Bromophenyl (C5) C₂₆H₂₂BrNO₄ ~441.51 Enhanced reactivity for synthesis, lower solubility
rac-(3R,4R)-1-(Fmoc)-4-propylpyrrolidine-3-carboxylic acid Propyl (C4) C₂₃H₂₉NO₄ ~395.49 Increased lipophilicity, reduced π-π interactions
(2S)-1-(Fmoc)-3,3-dimethylpyrrolidine-2-carboxylic acid 3,3-Dimethyl C₂₂H₂₃NO₄ 365.42 Steric hindrance, limited conformational flexibility
(R)-1-(Fmoc)pyrrolidine-3-carboxylic acid None C₂₀H₁₉NO₄ 337.37 High solubility, minimal steric effects, utility as a synthesis intermediate

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